2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
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Overview
Description
2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the Imine Group: The imine group can be formed through condensation reactions between amines and aldehydes or ketones.
Final Coupling: The final step might involve coupling the thiazole derivative with the acetamide moiety under specific conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moieties.
Reduction: Reduction reactions might target the imine or sulfonyl groups.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, such compounds might be explored for their potential as therapeutic agents, particularly in the treatment of infections or cancer.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell division, signaling pathways, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Sulfonyl Imines: Compounds with similar sulfonyl imine groups.
Acetamide Derivatives: Compounds with similar acetamide moieties.
Uniqueness
What sets 2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide apart might be its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C15H16ClN3O5S3 |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C15H16ClN3O5S3/c16-10-1-3-13(4-2-10)27(23,24)19-15-18-12(8-25-15)7-14(20)17-11-5-6-26(21,22)9-11/h1-4,8,11H,5-7,9H2,(H,17,20)(H,18,19) |
InChI Key |
PQIWYKZAUVSKRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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